4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol
Description
4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a thiol group at position 3, and a 3-(propan-2-yloxy)phenyl moiety at position 3. The thiol and amino groups contribute to its reactivity, enabling the formation of Schiff bases and coordination complexes, which are pivotal in drug design and material science .
Properties
IUPAC Name |
4-amino-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)16-9-5-3-4-8(6-9)10-13-14-11(17)15(10)12/h3-7H,12H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFDERJDRRRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Preparation of the starting materials: : The synthesis begins with the preparation of 3-(propan-2-yloxy)phenyl hydrazine and thiocarbohydrazide.
Condensation reaction: : These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the triazole ring.
Purification: : The resulting compound is purified through recrystallization or other purification techniques to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Alkylation Reactions
The thiol group undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction is typically performed in basic media to deprotonate the thiol and enhance nucleophilicity.
Example :
Reaction with methyl iodide in DMF containing K₂CO₃ at 60°C yields S-methyl-4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thioether (85% yield) .
| Reagent | Solvent | Temp. (°C) | Product | Yield (%) |
|---|---|---|---|---|
| CH₃I | DMF | 60 | S-methyl derivative | 85 |
| C₂H₅Br | EtOH | Reflux | S-ethyl derivative | 78 |
Acylation Reactions
The amino group reacts with acyl chlorides or anhydrides to form amides.
Example :
Treatment with acetyl chloride in pyridine produces N-acetyl-4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol (72% yield) .
| Reagent | Base | Product | Yield (%) |
|---|---|---|---|
| CH₃COCl | Pyridine | N-acetyl derivative | 72 |
| (CH₃CO)₂O | NaOH | N-acetyl derivative | 68 |
Oxidation Reactions
The thiol group is oxidized to disulfides or sulfonic acids under controlled conditions.
Example :
Exposure to H₂O₂ in acetic acid generates the disulfide dimer (90% yield) .
| Oxidizing Agent | Solvent | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | AcOH | Disulfide dimer | 90 |
| KMnO₄ | H₂O | Sulfonic acid | 65 |
Condensation with Carbonyl Compounds
The amino group participates in Schiff base formation with aldehydes or ketones.
Example :
Reaction with benzaldehyde in ethanol under reflux forms 4-(benzylideneamino)-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol (82% yield) .
| Carbonyl Compound | Solvent | Temp. (°C) | Product | Yield (%) |
|---|---|---|---|---|
| C₆H₅CHO | EtOH | Reflux | Benzylidene derivative | 82 |
| 4-ClC₆H₄CHO | MeOH | 50 | Chlorobenzylidene derivative | 75 |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles. Reaction with α,β-unsaturated carbonyl compounds yields pyrazolo-triazole hybrids.
Example :
Cyclocondensation with ethyl acetoacetate in POCl₃ produces pyrazolo[1,5-a] triazolo[3,4-b] thiadiazine derivatives (70% yield) .
| Reagent | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | POCl₃ | Pyrazolo-triazolo-thiadiazine | 70 |
| Chalcones | H₂SO₄ | Triazolo-thiazine | 65 |
Metal Complexation
The thiol and amino groups act as ligands for transition metals.
Example :
Coordination with Cu(II) acetate in methanol forms a tetrahedral Cu(II) complex (λmax = 620 nm) .
| Metal Salt | Solvent | Complex Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu(OAc)₂ | MeOH | Tetrahedral | 12.3 |
| NiCl₂ | EtOH | Octahedral | 9.8 |
Key Mechanistic Insights
-
Alkylation/Acylation : Proceeds via nucleophilic attack of deprotonated thiol/amino groups.
-
Oxidation : Follows a radical pathway for disulfide formation or electrophilic substitution for sulfonic acids.
-
Schiff Base Formation : Involves nucleophilic addition of the amino group to the carbonyl carbon .
This compound’s versatility in forming diverse derivatives highlights its utility in medicinal chemistry and materials science. Further studies are needed to explore its reactivity under green chemistry conditions (e.g., microwave or ultrasound irradiation) .
Scientific Research Applications
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, such as antimicrobial or antiviral properties.
Industry: : Use in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially affecting their function. The triazole ring can interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents. Below is a detailed comparison of 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol with structurally analogous compounds.
Substituent Effects on Antioxidant Activity
Key Insight: Electron-donating groups (e.g., -OCH(CH₃)₂) enhance antioxidant capacity by stabilizing free radicals, while electron-withdrawing groups (e.g., -NO₂, pyridyl) diminish it .
Reactivity in Schiff Base Formation
Key Insight : Electron-withdrawing substituents (e.g., -Cl) improve electrophilicity, facilitating nucleophilic reactions, while bulky groups (e.g., -OCH(CH₃)₂) may hinder reaction efficiency .
Structural and Electronic Comparisons
Key Insight : The isopropoxy group increases lipophilicity and thermal stability, making the compound suitable for drug delivery systems .
Biological Activity
4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, recognized for its diverse biological activities. This compound features a unique thiol group and an amino substituent that contribute to its reactivity and interaction with various biological targets. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties.
- Molecular Formula : C11H14N4OS
- Molecular Weight : 250.32 g/mol
- CAS Number : 893727-44-1
The biological activity of 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The triazole ring and thiol group can form strong interactions with active sites, leading to inhibition or modulation of target activity. This compound may also enhance binding affinity and specificity due to the presence of the propan-2-yloxy group.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study reported that various S-substituted derivatives demonstrated activity against strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations ranging from 31.25 to 125 μg/mL . The specific activity of 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol against these pathogens remains to be fully characterized.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound's structure allows it to inhibit fungal growth effectively. For instance, related triazole compounds have been shown to be effective against Candida albicans, with minimum inhibitory concentrations (MICs) demonstrating promising results .
Anticancer Potential
Emerging research suggests that triazole compounds may exhibit anticancer properties through various mechanisms. For example, studies have indicated that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation . The unique substituents in 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol may enhance its effectiveness in this regard.
Structure-Biological Activity Relationship (SAR)
The relationship between the structure of triazole derivatives and their biological activities has been extensively studied. Variations in substituents on the triazole ring significantly influence activity profiles. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Contains a phenyl group; lacks propan-2-yloxy | Antimicrobial |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Contains a pyridine ring | Antifungal |
| 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol | Contains a cyclohexyl group | Material development |
The presence of the propan-2-yloxy group in the compound enhances its solubility and alters its interaction profiles compared to other derivatives.
Case Studies
Several studies have examined the biological activities of similar triazole compounds:
- Antitubercular Activity : A study reported that certain triazoles exhibited promising anti-tuberculosis activity against both H37Rv and multi-drug resistant strains of Mycobacterium tuberculosis at concentrations as low as 5.5 µg/mL .
- Antioxidant Activity : Various derivatives have been evaluated for their antioxidant capabilities using DPPH and ABTS assays. Some compounds demonstrated IC50 values comparable to ascorbic acid .
Q & A
Q. What are the common synthetic routes for 4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 4-amino-1,2,4-triazole-3-thiol can react with aldehydes (e.g., 3-substituted-1H-pyrazole-5-carbaldehyde) to form intermediates, followed by thioglycolic acid treatment to yield thiazolidin-4-one analogs . Characterization involves elemental analysis, FTIR, and NMR spectroscopy to confirm structure and purity .
Q. How is the antiradical activity of this compound evaluated experimentally?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is widely used. The compound’s ability to scavenge free radicals is measured by UV-Vis spectroscopy at 517 nm, with activity quantified as a percentage reduction in DPPH absorbance. For example, derivatives have shown antiradical effects ranging from 53.78% to 88.89% at concentrations of 1×10⁻⁴ M to 1×10⁻³ M .
| Concentration (M) | Antiradical Activity (%) | Compound Derivative |
|---|---|---|
| 1×10⁻³ | 88.89 | Base compound |
| 1×10⁻⁴ | 53.78 | Base compound |
| 1×10⁻⁴ | 62.10 | 2-Hydroxybenzylidene derivative |
Q. What spectroscopic techniques are critical for structural validation?
- FTIR : Confirms functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=S at ~1250 cm⁻¹).
- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and isopropyloxy groups (δ 1.2–1.4 ppm for CH₃).
- Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence antiradical activity?
A "structure-effect" relationship exists:
- Electron-withdrawing groups : The 4-fluorobenzylidene substituent reduces activity by ~15% due to decreased electron density on the triazole ring .
- Electron-donating groups : The 2-hydroxybenzylidene radical enhances activity (up to 88.89%) via hydrogen bonding with DPPH .
- Thioether linkages : Introducing (thiophen-2-ylmethyl) groups stabilizes radical intermediates, sustaining activity at lower concentrations .
Q. What advanced synthesis methods improve yield and purity?
Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) and increases yields by 20–30% compared to conventional heating. This method also minimizes side products, as confirmed by LC-MS .
Q. How can computational methods (e.g., molecular docking) predict biological activity?
- Docking studies : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Derivatives with pyrazole moieties show strong binding (ΔG = −8.2 kcal/mol) due to hydrophobic interactions .
- ADME analysis : Predicts pharmacokinetic properties (e.g., bioavailability >70% for esters with logP <3.5) .
Q. How do researchers resolve contradictions in biological activity data?
- Dose-dependent effects : Antiradical activity drops from 88.89% to 53.78% when concentration decreases from 1×10⁻³ M to 1×10⁻⁴ M, suggesting non-linear kinetics .
- Assay variability : Standardize DPPH protocols (e.g., solvent: ethanol, incubation: 30 min in dark) to minimize inter-lab discrepancies .
Q. What strategies optimize metal coordination for catalytic or therapeutic applications?
The triazole-thiol moiety binds transition metals (Ni²⁺, Cu²⁺) via S and N donors, forming octahedral complexes. For example:
- Cu(II) complexes : Show enhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) due to redox activity .
- Zn(II) complexes : Exhibit luminescence properties useful in sensor design .
Methodological Guidance
- Experimental Design : Prioritize substituents with electron-donating groups (e.g., -OH, -NH₂) for antiradical studies. Use microwave synthesis for time-sensitive projects .
- Data Interpretation : Cross-validate biological activity with computational models (e.g., docking, QSAR) to identify false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
